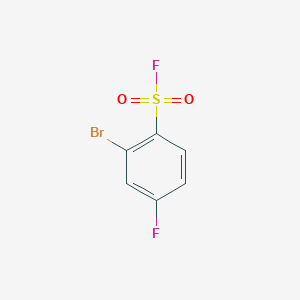

2-Bromo-4-fluorobenzenesulfonyl fluoride

Description

Significance of Arylsulfonyl Fluorides in Chemical Research

Arylsulfonyl fluorides have risen to prominence in chemical research due to their unique reactivity and stability. Unlike their more reactive sulfonyl chloride counterparts, the sulfur-fluorine bond in arylsulfonyl fluorides is remarkably stable under a wide range of reaction conditions, yet it can be selectively activated to participate in highly efficient transformations. This characteristic has made them central to the field of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a set of near-perfect click reactions that enable the rapid and reliable formation of strong covalent bonds. The SuFEx reaction's tolerance to various functional groups and its often metal-free conditions have made it a powerful tool in drug discovery, materials science, and bioconjugation. The ability of the sulfonyl fluoride moiety to act as a covalent warhead in targeted protein inhibitors has further solidified its importance in medicinal chemistry. researchgate.net

Overview of Halogenated Benzenesulfonyl Fluorides as Advanced Synthetic Intermediates

Halogenated benzenesulfonyl fluorides, such as 2-Bromo-4-fluorobenzenesulfonyl fluoride, represent a class of advanced synthetic intermediates that offer multiple points for chemical modification. The presence of halogen atoms on the benzene (B151609) ring provides handles for a diverse array of cross-coupling reactions, allowing for the introduction of various substituents and the construction of intricate molecular frameworks. The fluorine atom, in particular, is a highly sought-after element in medicinal chemistry due to its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net The bromine atom can be readily converted to other functional groups or used as a site for metal-catalyzed coupling reactions. The strategic placement of these halogens, in conjunction with the reactive sulfonyl fluoride group, makes these compounds powerful tools for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. The ability to perform selective transformations at each of these sites opens up a vast chemical space for the design and synthesis of new chemical entities. innospk.com

Physicochemical Properties of 2-Bromo-4-fluorobenzenesulfonyl Fluoride

The utility of 2-Bromo-4-fluorobenzenesulfonyl fluoride as a synthetic intermediate is underpinned by its specific physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₆H₃BrF₂O₂S | nih.govbldpharm.com |

| Molecular Weight | 257.05 g/mol | nih.govbldpharm.com |

| CAS Number | 1675732-46-3 | bldpharm.comsigmaaldrich.com |

| Appearance | Not explicitly stated in the provided results, but related compounds are solids. | |

| Melting Point | 32-36 °C | |

| SMILES | O=S(C1=CC=C(F)C=C1Br)(F)=O | nih.gov |

| InChI | 1S/C6H3BrF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H | nih.gov |

| InChIKey | ONERXDMQVCUGBT-UHFFFAOYSA-N | nih.gov |

Synthesis of 2-Bromo-4-fluorobenzenesulfonyl Fluoride

The synthesis of 2-Bromo-4-fluorobenzenesulfonyl fluoride can be achieved through established methods for the preparation of arylsulfonyl fluorides. A common and effective route involves the diazotization of the corresponding aniline (B41778), followed by a Sandmeyer-type reaction.

A plausible synthetic route starts from the commercially available 2-bromo-4-fluoroaniline. This aniline is treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. This intermediate is then subjected to a sulfofluorination reaction. Modern Sandmeyer-type procedures often utilize a source of sulfur dioxide, such as sodium metabisulfite (B1197395) (Na₂S₂O₅), and a fluoride source, like Selectfluor®, to install the sulfonyl fluoride group. nih.govinnospk.comgoogle.comgoogle.com This copper-free approach is advantageous as it avoids the use of potentially toxic metal catalysts and often proceeds with good functional group tolerance. nih.govinnospk.comgoogle.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-fluorobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONERXDMQVCUGBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 2 Bromo 4 Fluorobenzenesulfonyl Fluoride and Its Congeners

Strategies Involving Sulfonyl Halide Precursors

A primary and well-established route to arylsulfonyl fluorides involves the transformation of more readily available sulfonyl halide precursors, particularly sulfonyl chlorides.

Halogen Exchange Reactions from Sulfonyl Chlorides

The conversion of sulfonyl chlorides to their corresponding fluorides via halogen exchange (Cl⁻/F⁻) is a classical and effective strategy. acs.org This approach leverages the greater stability and distinct reactivity of the S-F bond compared to the S-Cl bond.

The efficiency of fluoride (B91410) exchange reactions can be significantly enhanced through the use of phase-transfer catalysts, with crown ethers being particularly effective. In 1977, a straightforward method was reported that utilizes 18-crown-6 ether to catalyze the conversion of sulfonyl chlorides to sulfonyl fluorides. mdpi.com The reaction proceeds at room temperature in acetonitrile (B52724) with an excess of potassium fluoride (KF). mdpi.com The crown ether forms a host-guest complex with the potassium ion, increasing the nucleophilicity of the fluoride anion and facilitating the substitution of the chloride on the sulfonyl group. mdpi.commdpi.com This method is noted for its excellent reaction outcomes. mdpi.com

Table 1: Crown Ether-Catalyzed Fluoride Exchange

| Precursor | Reagents | Catalyst | Solvent | Temperature | Outcome |

|---|

Aqueous fluoride salts provide a practical and efficient medium for the synthesis of sulfonyl fluorides from sulfonyl chlorides. One established method involves the use of a saturated aqueous solution of potassium bifluoride (KHF₂) in acetonitrile, creating a biphasic mixture. mdpi.com This approach is effective for a wide variety of sulfonyl chlorides, accommodating both electron-donating and electron-withdrawing functional groups and consistently producing the desired sulfonyl fluorides in excellent yields. mdpi.com

More recently, a simpler and milder direct chloride/fluoride exchange method has been developed using potassium fluoride (KF) in a water/acetone biphasic mixture. organic-chemistry.org This technique avoids the need for strong acids or specialized catalysts and offers a straightforward workup. organic-chemistry.org The reaction typically completes within 2-4 hours, yielding a broad range of sulfonyl fluorides with high efficiency (84–100% yields). organic-chemistry.org The presence of water has been shown to accelerate the reaction, although an excessive amount can impede the conversion. organic-chemistry.org This method is scalable for multigram synthesis without a significant loss in yield or purity. organic-chemistry.org

Table 2: Aqueous Fluoride Salt-Mediated Halogen Exchange

| Precursor | Reagents | Solvent System | Temperature | Yield |

|---|---|---|---|---|

| Sulfonyl Chlorides | KHF₂ (saturated aq.) | Acetonitrile | Room Temp. | Excellent mdpi.com |

Deoxyfluorination of Sulfonic Acids and Sulfonate Salts

Direct conversion of sulfonic acids and their salts to sulfonyl fluorides represents a more streamlined synthetic approach, bypassing the need to first form a sulfonyl chloride. nih.govrsc.org This strategy involves a deoxyfluorination reaction, where a hydroxyl group of the sulfonic acid is directly replaced by a fluorine atom.

Thionyl fluoride (SOF₂) has emerged as a highly effective reagent for the deoxyfluorination of sulfonic acids and their salts. nih.govresearchgate.net It can be generated in situ from readily available, bench-stable reagents. nih.gov Research has demonstrated that thionyl fluoride can convert sulfonic acid sodium salts to the corresponding sulfonyl fluorides in high yields (90–99%) within one hour. rsc.orgresearchgate.netrsc.org The reaction mechanism is believed to involve the activation of the sulfonic acid derivative by thionyl fluoride. nih.gov The protocol has been optimized for a range of aromatic and aliphatic sulfonic acids, showing insensitivity to both electron-rich and electron-poor phenyl derivatives. rsc.org For instance, increasing the equivalents of thionyl fluoride and adding BF₃·OEt₂ as an electrophilicity enhancer can lead to quantitative yields. nih.gov

Table 3: Thionyl Fluoride-Mediated Deoxyfluorination of Sulfonic Acid Sodium Salts

| Substrate Type | Reagent | Conditions | Yield |

|---|

Xtalfluor-E® is a bench-stable, solid deoxyfluorinating agent that offers a practical alternative to gaseous reagents like thionyl fluoride. researchgate.netrsc.org It enables the conversion of both aryl and alkyl sulfonic acids and their salts to sulfonyl fluorides under significantly milder conditions. nih.govrsc.orgrsc.org This method provides competitively high yields, generally ranging from 41% to 94%. researchgate.netrsc.org The reaction is successful with a diverse array of electronically rich and poor aromatic sulfonic acids. nih.gov However, compared to the thionyl fluoride method, reactions using Xtalfluor-E® can be more sensitive to electronic effects, with electron-poor substrates sometimes requiring longer reaction times to achieve high conversion. nih.govrsc.org

Table 4: Xtalfluor-E®-Mediated Deoxyfluorination of Sulfonic Acids/Salts

| Substrate Type | Reagent | Conditions | Yield |

|---|

Direct Carbon-Sulfur Bond Formation Approaches

Direct C-S bond formation strategies provide a streamlined route to arylsulfonyl fluorides by avoiding the pre-functionalization of starting materials with sulfur-containing groups. These methods have seen significant advancement through the development of novel catalytic systems and electrochemical protocols.

Palladium catalysis has emerged as a powerful tool for the synthesis of sulfonyl fluorides from aryl halides. These methods offer a practical, one-pot alternative to traditional multi-step syntheses, allowing for rapid access to a diverse range of biologically important molecules with excellent functional group tolerance. nih.gov

A prominent palladium-catalyzed strategy involves a one-pot, two-step procedure starting from aryl halides, such as aryl bromides or iodides. mdpi.comsemanticscholar.org The process begins with the palladium-catalyzed insertion of sulfur dioxide, using a stable surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), to form an intermediate aryl sulfinate salt. nih.govacs.org This intermediate is then treated in situ with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor, to yield the final arylsulfonyl fluoride. nih.govacs.org

The reaction is typically catalyzed by a palladium complex, with PdCl2(AmPhos)2 being a notably effective catalyst. mdpi.com The methodology is tolerant of a wide array of functional groups, including those sensitive to other reagents, making it suitable for the late-stage modification of complex molecules like active pharmaceutical ingredients and peptides. nih.govsemanticscholar.org

Table 1: Palladium-Catalyzed Synthesis of Arylsulfonyl Fluorides from Aryl Halides

| Entry | Aryl Halide | Yield (%) | Reference |

|---|---|---|---|

| 1 | 4-Bromotoluene | 86 | nih.gov |

| 2 | 4-Bromoanisole | 91 | nih.gov |

| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | 81 | nih.gov |

| 4 | Methyl 4-bromobenzoate | 80 | nih.gov |

| 5 | 4-Iodotoluene | 84 | nih.gov |

| 6 | 4-Chloro-1-iodobenzene | 87 | acs.org |

| 7 | 2-Iodonaphthalene | 83 | acs.org |

An alternative approach for the direct synthesis of sulfonyl fluorides involves the use of Grignard reagents. mdpi.com Aryl, heteroaryl, or alkyl Grignard reagents can be added to a solution of sulfuryl fluoride (SO2F2) to produce the corresponding sulfonyl fluorides in moderate to good yields. mdpi.com This method provides a straightforward, one-pot synthesis from organometallic precursors.

The reaction proceeds by the nucleophilic attack of the Grignard reagent on the sulfur atom of SO2F2. The scope of this fluorosulfurylation is broad, accommodating substituted phenylmagnesium bromides, including those bearing halogen atoms like fluorine or chlorine. mdpi.com This method complements palladium-catalyzed approaches and offers an alternative pathway for substrates that may be incompatible with palladium catalysis.

Electrochemical methods offer a mild, environmentally benign, and often catalyst-free approach to synthesizing sulfonyl fluorides. consensus.appacs.orgnih.gov These techniques utilize anodic oxidation to avoid the need for stoichiometric chemical oxidants, providing a green alternative to traditional synthetic routes. nih.gov

A notable electrochemical route involves the oxidative coupling of thiols or disulfides with a fluoride source, typically potassium fluoride (KF). acs.orgnih.govnih.govresearchgate.net This method is advantageous as it uses inexpensive, abundant, and safe reagents. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides. acs.orgnih.gov

The proposed mechanism begins with the rapid anodic oxidation of the thiol to its corresponding disulfide. nih.gov The disulfide then undergoes further oxidation to form a radical cation, which reacts with the nucleophilic fluoride ion to yield an unstable sulfenyl fluoride intermediate. nih.gov Subsequent oxidation and reaction with water and fluoride ultimately produce the stable sulfonyl fluoride. nih.govnih.gov The main byproduct of this process is sulfonic acid, which can arise from the hydrolysis of the sulfonyl fluoride product or direct anodic oxidation of the disulfide. nih.gov

Table 2: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

| Entry | Thiol Substrate | Yield (%) | Reference |

|---|---|---|---|

| 1 | Thiophenol | 85 | nih.gov |

| 2 | 4-Methylthiophenol | 99 | nih.gov |

| 3 | 4-Methoxythiophenol | 81 | nih.gov |

| 4 | 4-(Trifluoromethyl)thiophenol | 75 | nih.gov |

| 5 | 2-Naphthalenethiol | 68 | nih.gov |

| 6 | Benzylthiol | 45 | nih.gov |

| 7 | Cyclohexylthiol | 52 | acs.org |

Information regarding the synthesis of arylsulfonyl fluorides via the electrochemical fragmentation of sulfones followed by radical fluorination is not extensively documented in the reviewed literature. While electrochemical methods are used to synthesize sulfonyl fluorides from precursors like thiols, disulfides, and sulfinates, the specific pathway of sulfone fragmentation for this purpose is less common. nih.govresearchgate.net

Sandmeyer-Type Fluorosulfonylation from Aryldiazonium Salts

The Sandmeyer reaction, a cornerstone in aromatic chemistry since its discovery in 1884, has been adapted for the synthesis of arylsulfonyl fluorides from aryldiazonium salts. youtube.com This transformation can be achieved through both copper-catalyzed and copper-free pathways, offering a versatile route to compounds like 2-bromo-4-fluorobenzenesulfonyl fluoride.

The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. youtube.com In the copper-catalyzed variant, a copper(I) species initiates a single electron transfer to the aryldiazonium salt, leading to the formation of an aryl radical and the loss of nitrogen gas. mdpi.com This aryl radical is then trapped by a sulfur dioxide source, such as the 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) adduct (DABSO), to form an arylsulfonyl radical. mdpi.comacs.org Subsequent reaction with a fluoride source, like potassium bifluoride (KHF2), yields the desired arylsulfonyl fluoride. mdpi.comacs.org

Recent advancements have also established copper-free Sandmeyer-type fluorosulfonylation reactions. rsc.orgacs.orgnih.gov These methods often utilize reagents like sodium metabisulfite (B1197395) (Na2S2O5) as a sulfur dioxide surrogate and an electrophilic fluorine source such as Selectfluor. rsc.orgacs.orgnih.gov The reaction is believed to proceed through a similar radical pathway, initiated by other means than a copper catalyst. rsc.org These copper-free methods are advantageous as they avoid the potential for metal contamination in the final product. researchgate.net The tolerance of the Sandmeyer reaction to various functional groups, including halogens like bromine, makes it a suitable method for the synthesis of 2-bromo-4-fluorobenzenesulfonyl fluoride. rsc.org

| Method | SO2 Source | Fluoride Source | Catalyst/Initiator | Key Features |

| Copper-Catalyzed | DABSO | KHF2 | Copper(I) salt | Well-established, good yields. |

| Copper-Free | Na2S2O5 | Selectfluor | - | Avoids metal contamination. |

Synthesis from Sulfonamides

The conversion of readily available sulfonamides into sulfonyl fluorides represents a valuable synthetic strategy. This transformation can be effectively achieved through pyrylium-mediated activation and subsequent fluoride exchange.

Pyrylium-Mediated Activation and Subsequent Fluoride Exchange

A practical and efficient method for the synthesis of sulfonyl fluorides from primary sulfonamides involves the use of a pyrylium salt, specifically 2,4,6-triphenylpyrylium tetrafluoroborate (Pyry-BF4). This reagent activates the otherwise unreactive sulfonamide NH2 group.

The proposed mechanism involves the reaction of the sulfonamide with Pyry-BF4 to form a pyridinium intermediate. In the presence of a chloride source, such as magnesium chloride (MgCl2), this intermediate is converted into a sulfonyl chloride. The sulfonyl chloride is then subjected to an in situ fluoride exchange with a fluoride donor, typically potassium fluoride (KF), to yield the final sulfonyl fluoride. This one-pot procedure is advantageous as it avoids the isolation of the often unstable sulfonyl chloride intermediate.

Functional Group Compatibility and Substrate Scope in Sulfonamide Transformations

The pyrylium-mediated conversion of sulfonamides to sulfonyl fluorides exhibits broad functional group compatibility, making it a robust method for late-stage functionalization of complex molecules. The reaction tolerates a wide range of substituents on the aromatic ring of the sulfonamide.

Studies have shown that arylsulfonamides bearing both electron-donating and electron-withdrawing groups can be successfully converted to their corresponding sulfonyl fluorides in good to excellent yields. The presence of halides, such as bromine and chlorine, is well-tolerated, as are nitro groups, esters, and ethers. This broad substrate scope suggests that the synthesis of 2-bromo-4-fluorobenzenesulfonyl fluoride from its corresponding sulfonamide is a feasible and efficient process.

Below is a table summarizing the substrate scope for the pyrylium-mediated synthesis of arylsulfonyl fluorides from arylsulfonamides, demonstrating the method's wide applicability.

| Entry | Arylsulfonamide Substrate | Yield (%) |

| 1 | 4-Methylbenzenesulfonamide | 92 |

| 2 | 4-Methoxybenzenesulfonamide | 95 |

| 3 | 4-Chlorobenzenesulfonamide | 88 |

| 4 | 4-Bromobenzenesulfonamide | 85 |

| 5 | 3-Nitrobenzenesulfonamide | 75 |

| 6 | Naphthalene-2-sulfonamide | 91 |

Synthesis from Sulfonyl Hydrazides via Electrochemical Methods

Electrochemical synthesis offers a modern and often more sustainable approach to the formation of sulfonyl fluorides from sulfonyl hydrazides. This method avoids the need for stoichiometric chemical oxidants by utilizing an electric current to drive the desired transformation.

In a typical electrochemical synthesis of arylsulfonyl fluorides from sulfonyl hydrazides, the reaction is carried out in an undivided cell equipped with a graphite anode and a nickel or stainless steel cathode. mdpi.com A key reagent in this process is triethylamine trihydrofluoride (Et3N·3HF), which serves as both the fluoride source and the electrolyte. acs.orgnih.gov

The reaction is believed to proceed through a radical pathway. At the anode, the sulfonyl hydrazide is oxidized to generate a sulfonyl radical with the concomitant loss of nitrogen. This highly reactive sulfonyl radical then abstracts a fluorine atom from the Et3N·3HF to form the desired sulfonyl fluoride. The process is conducted under a constant current, and the reaction conditions are generally mild.

This electrochemical method has been shown to be compatible with a variety of functional groups on the aryl ring of the sulfonyl hydrazide. Both electron-donating and electron-withdrawing substituents are well-tolerated, allowing for the synthesis of a diverse range of arylsulfonyl fluorides. The compatibility with halogenated substrates indicates that this method is a viable route for the synthesis of 2-bromo-4-fluorobenzenesulfonyl fluoride from 2-bromo-4-fluorobenzenesulfonyl hydrazide.

| Parameter | Description |

| Starting Material | Arylsulfonyl hydrazide |

| Fluoride Source/Electrolyte | Et3N·3HF |

| Anode Material | Graphite |

| Cathode Material | Nickel or Stainless Steel |

| Key Intermediate | Sulfonyl radical |

Mechanistic Insights into the Reactivity of 2 Bromo 4 Fluorobenzenesulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry Reactivity

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction, valued for its efficiency, high functional group tolerance, and the formation of exceptionally stable linkages. nih.govchem-station.comasu.eduu-tokyo.ac.jp Unlike traditional sulfonyl chlorides, which are prone to reductive collapse to S(IV) species, sulfonyl fluorides like 2-Bromo-4-fluorobenzenesulfonyl fluoride exclusively undergo substitution at the sulfur center. nih.govasu.edu The inherent stability of the sulfur-fluorine bond necessitates activation to facilitate reactions, which allows for controlled reactivity. chem-station.comresearchgate.net

The core of SuFEx reactivity involves a nucleophilic addition-elimination mechanism at the electrophilic sulfur(VI) center. chem-station.com The S-F bond in sulfonyl fluorides is exceptionally stable and generally unreactive under ambient conditions, requiring activation to proceed. chem-station.comresearchgate.net This activation can be achieved through several methods:

Base Catalysis : Strong, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used to activate the S-F bond, particularly in reactions with silylated nucleophiles like aryl silyl (B83357) ethers. nih.gov

Proton or Silicon Activation : The exchange of S-F bonds for S-O bonds can be effectively activated by proton sources or silicon centers. nih.govasu.edu For instance, the reaction with silyl-protected phenols proceeds smoothly, often in the presence of a catalytic amount of base, to form stable aryl sulfonates. chem-station.com The formation of a highly stable silicon-fluoride bond in the byproduct drives the reaction forward.

Lewis Acid Catalysis : Lewis acids such as Ca(NTf₂)₂ have also been shown to activate the S-F bond, enabling reactions with a range of nucleophiles. u-tokyo.ac.jp

The general mechanism involves the attack of a nucleophile (e.g., an alcohol, amine, or their silylated derivatives) on the electron-deficient sulfur atom of the sulfonyl fluoride. This forms a transient, pentacoordinate intermediate, which then collapses, expelling the fluoride ion as a leaving group to yield the final sulfonyl-linked product.

The thermodynamic stability of the S(VI)-F bond is a defining characteristic of sulfonyl fluorides and a key differentiator from their sulfonyl chloride counterparts. This stability is reflected in its high bond dissociation energy (BDE). The controlled and specific reactivity of SuFEx chemistry is a direct consequence of this stability, as it prevents unwanted side reactions. nih.govasu.edu

| Bond | Bond Dissociation Energy (kcal/mol) |

| SO₂F -F | ~90.5 u-tokyo.ac.jp |

| SO₂Cl -Cl | ~46 u-tokyo.ac.jp |

This table illustrates the significantly higher thermodynamic stability of the S(VI)-F bond compared to the S(VI)-Cl bond.

Kinetically, while the S-F bond is stable, SuFEx reactions are characterized by fast kinetics once activation is achieved, a defining feature of click chemistry. u-tokyo.ac.jp The rate of the reaction is dependent on the electrophilicity of the sulfur center. The reactivity of various sulfonyl fluorides can be influenced by the substituents on the molecule. A tentative order of reactivity towards SuFEx reactions with aryl silyl ethers has been suggested, with electron-donating groups on the sulfur hub generally decreasing the reaction rate. nih.gov For 2-Bromo-4-fluorobenzenesulfonyl fluoride, the electron-withdrawing nature of the bromo and fluoro substituents on the aromatic ring would enhance the electrophilicity of the sulfur atom, likely increasing its reactivity in SuFEx transformations compared to unsubstituted phenylsulfonyl fluoride.

A major advantage of SuFEx chemistry is its remarkable tolerance for a wide array of functional groups. chem-station.comu-tokyo.ac.jp This allows for the synthesis of complex molecules without the need for extensive protecting group strategies. The sulfonyl fluoride moiety itself is inert to many common reaction conditions, including heating and oxidation/reduction. u-tokyo.ac.jp

The scope of nucleophiles that can participate in SuFEx reactions with hubs like 2-Bromo-4-fluorobenzenesulfonyl fluoride is broad and includes:

Phenols and alcohols (often as silyl ethers) to form sulfonates. chem-station.comrsc.org

Primary and secondary amines to form sulfonamides. nih.gov

Azides, which can participate in cycloaddition reactions with suitable SuFEx-derived partners. rsc.org

This wide substrate scope and functional group tolerance make 2-Bromo-4-fluorobenzenesulfonyl fluoride a versatile connector for creating robust sulfonate or sulfonamide linkages in diverse applications, from small molecule synthesis to polymer chemistry and bioconjugation. nih.govasu.eduresearchgate.net

Influence of Halogen Substituents on Aromatic Reactivity

The benzene (B151609) ring of 2-Bromo-4-fluorobenzenesulfonyl fluoride is decorated with three substituents: a strongly electron-withdrawing sulfonyl fluoride group (-SO₂F), a bromine atom, and a fluorine atom. These substituents dictate the regioselectivity and rate of reactions occurring on the aromatic ring, most notably Nucleophilic Aromatic Substitution (SNAr).

SNAr reactions typically occur on aromatic rings that are activated by potent electron-withdrawing groups, which can stabilize the negatively charged intermediate (a Meisenheimer complex). wikipedia.org The -SO₂F group is a powerful activator, strongly withdrawing electron density from the ring and making it susceptible to nucleophilic attack, particularly at the positions ortho and para to it.

In 2-Bromo-4-fluorobenzenesulfonyl fluoride, two positions are highly activated for SNAr:

C2 (bearing the Bromine) : This position is ortho to the -SO₂F group.

C4 (bearing the Fluorine) : This position is para to the -SO₂F group.

The regioselectivity of a nucleophilic attack will be determined by which halogen is a better leaving group and the relative stability of the corresponding Meisenheimer complex. Generally, in SNAr, the leaving group ability follows the trend I > Br > Cl > F. However, the rate-determining step is often the initial nucleophilic attack and formation of the Meisenheimer complex. Fluorine's high electronegativity makes the carbon to which it is attached highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov

Computational models, which calculate descriptors such as the molecular electrostatic potential (ESP) at the carbon atoms, are often used to predict SNAr regioselectivity. chemrxiv.org For multi-halogenated substrates, the site with the most positive local ESP is typically favored for attack. chemrxiv.org In this case, the powerful para-directing effect of the -SO₂F group would significantly stabilize the negative charge in the intermediate formed by attack at C4. This stabilization, combined with the high electrophilicity of the carbon attached to fluorine, makes the displacement of the fluoride at the C4 position the most probable outcome in an SNAr reaction.

| Substituent | Position | Inductive Effect | Mesomeric Effect | Effect on SNAr |

| -SO₂F | C1 | Strong -I | -M | Strong activation, ortho, para-directing |

| -Br | C2 | -I | Weak +M | Leaving Group; position activated by -SO₂F |

| -F | C4 | Strong -I | Weak +M | Leaving Group; position activated by -SO₂F |

This table summarizes the electronic influences of the substituents on the aromatic ring of 2-Bromo-4-fluorobenzenesulfonyl fluoride in the context of SNAr.

The reactivity of the aromatic ring is a product of the combined electronic effects of its substituents. Both fluorine and bromine are more electronegative than carbon and thus exert a strong electron-withdrawing inductive effect (-I). britannica.com Fluorine is the most electronegative element, so its inductive effect is stronger than that of bromine. britannica.comquora.com

Conversely, both halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (a positive mesomeric effect, +M). This effect opposes the inductive effect. For halogens, the inductive effect generally dominates, making them deactivating groups in electrophilic aromatic substitution.

In the context of nucleophilic aromatic substitution, the strong inductive withdrawal (-I) of both halogens is synergistic with the powerful -I and -M effects of the sulfonyl fluoride group. This collective electron withdrawal depletes the ring of electron density, making it highly electrophilic and primed for attack by nucleophiles. The fluorine atom at the para position is particularly effective at activating this site for SNAr due to its potent inductive effect and the ability of the para-positioned sulfonyl group to stabilize the resulting intermediate through resonance. wikipedia.org Studies have shown that the polarization of the carbon-fluorine bond is distinct from that of other carbon-halogen bonds, which can contribute to the unique reactivity of fluoroarenes. mdpi.com

Reactivity in Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. The utility of 2-Bromo-4-fluorobenzenesulfonyl fluoride in these transformations is primarily dictated by the differential reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds.

Bromine as a Strategic Handle for Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom at the C2 position of 2-Bromo-4-fluorobenzenesulfonyl fluoride serves as a highly effective "handle" for a variety of palladium-catalyzed cross-coupling reactions. This reactivity stems from the well-established mechanism of these transformations, which typically initiates with the oxidative addition of the aryl halide to a low-valent transition metal center, most commonly palladium(0).

The general order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > Cl >> F. This trend is a consequence of the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the halogen group. Consequently, the C-Br bond in 2-Bromo-4-fluorobenzenesulfonyl fluoride is significantly more susceptible to cleavage by a palladium catalyst than the C-F bond. This disparity in reactivity allows for highly selective functionalization at the bromine-substituted position, while leaving the fluorine atom and the robust sulfonyl fluoride group intact.

Several key cross-coupling reactions can be envisaged to proceed selectively at the C-Br bond of 2-Bromo-4-fluorobenzenesulfonyl fluoride, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. The selective reaction of bromo-fluoro-substituted aromatics in Suzuki-Miyaura couplings has been demonstrated, underscoring the feasibility of this transformation for 2-Bromo-4-fluorobenzenesulfonyl fluoride. vivanls.comgoogle.comsynquestlabs.com

Heck-Matsuda Reaction: While direct Heck reactions on 2-Bromo-4-fluorobenzenesulfonyl fluoride are not extensively documented in the readily available literature, the stability of the sulfonyl fluoride group under Heck-Matsuda conditions has been shown for related compounds. nih.gov This suggests that the C-Br bond could likely participate in Heck-type couplings with alkenes.

Sonogashira Coupling: This powerful reaction couples aryl halides with terminal alkynes, catalyzed by palladium and a copper co-catalyst. The higher reactivity of aryl bromides compared to aryl fluorides is a well-established principle in Sonogashira couplings, making the C-Br bond of 2-Bromo-4-fluorobenzenesulfonyl fluoride the anticipated site of reaction. rsc.org

The sulfonyl fluoride group (-SO2F) is generally considered a stable and relatively unreactive moiety in many transition metal-catalyzed cross-coupling reactions, further contributing to the selective activation of the C-Br bond. nih.gov

Table 1: Predicted Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Cross-Coupling Reaction | Coupling Partner | Predicted Primary Reactive Site | Rationale |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | C-Br | Higher reactivity of C-Br vs. C-F in oxidative addition. |

| Heck-Matsuda | Alkene | C-Br | Established reactivity of aryl bromides in Heck reactions. |

Potential for Fluorine Activation in Functionalization Pathways

While the bromine atom is the more conventional reactive handle, the activation of the C-F bond in aryl fluorides has emerged as a significant area of research in synthetic chemistry. The C-F bond is the strongest single bond to carbon, and its cleavage presents a considerable thermodynamic and kinetic challenge. However, advancements in catalyst design, particularly those involving nickel and other transition metals, have enabled the functionalization of these robust bonds. nih.govmdpi.com

The activation of the C-F bond in 2-Bromo-4-fluorobenzenesulfonyl fluoride is less probable under standard palladium-catalyzed conditions where the more labile C-Br bond is present. Selective C-F bond activation would likely necessitate specialized catalytic systems designed for this purpose. These systems often employ more electron-rich and sterically demanding ligands to promote the difficult oxidative addition of the C-F bond.

Mechanistically, C-F activation can proceed through several pathways, including direct oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation. In the context of 2-Bromo-4-fluorobenzenesulfonyl fluoride, any attempt to activate the C-F bond would have to overcome the preferential reactivity of the C-Br bond. This could potentially be achieved by first functionalizing the bromo position and then subjecting the resulting fluoro-substituted sulfonyl fluoride to forcing conditions with a C-F activating catalyst.

Computational studies on related fluoroaromatic systems have provided insights into the energetics and mechanisms of C-F bond activation. Such studies could be instrumental in designing a catalytic system capable of selectively targeting the C-F bond in a molecule like 2-Bromo-4-fluorobenzenesulfonyl fluoride, although experimental validation remains to be reported.

It is important to note that while the direct catalytic activation of the C-F bond in this specific molecule is not well-documented, the field of C-F activation is rapidly evolving. The development of novel catalysts and methodologies may yet unlock pathways for the selective functionalization of the fluorine atom in such polyfunctionalized aromatic compounds.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 2-Bromo-4-fluorobenzenesulfonyl fluoride (B91410). Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, a detailed picture of the molecule's atomic connectivity and environment can be constructed.

The ¹H NMR spectrum of 2-Bromo-4-fluorobenzenesulfonyl fluoride is expected to display three distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts and splitting patterns of these signals are dictated by their position relative to the bromine, fluorine, and sulfonyl fluoride substituents.

The aromatic region would feature complex multiplets due to spin-spin coupling between the protons (H-H coupling) and through-bond coupling to the fluorine atom attached to the ring (H-F coupling).

H-3: The proton adjacent to the sulfonyl fluoride group is expected to appear as a doublet of doublets, split by the neighboring H-5 and the fluorine at C-4.

H-5: This proton, situated between the fluorine and bromine atoms, would likely present as a triplet of doublets (or a more complex multiplet) due to coupling with H-3, H-6, and the C-4 fluorine.

H-6: The proton adjacent to the bromine atom would show as a doublet of doublets, arising from coupling to H-5 and the C-4 fluorine.

The integration of these signals would confirm the presence of one proton for each signal.

Predicted ¹H NMR Data for 2-Bromo-4-fluorobenzenesulfonyl fluoride

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.8 - 8.2 | dd | J(H-H), J(H-F) |

| H-5 | 7.4 - 7.7 | tdd | J(H-H), J(H-F) |

| H-6 | 7.9 - 8.3 | dd | J(H-H), J(H-F) |

Note: This table represents predicted data based on spectroscopic principles. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum of 2-Bromo-4-fluorobenzenesulfonyl fluoride will exhibit six distinct signals, one for each carbon atom in the benzene (B151609) ring. The chemical shifts of these carbons are influenced by the attached substituents. A key feature of the spectrum is the splitting of carbon signals due to coupling with the fluorine atoms (C-F coupling). uni.lu

C-1 (C-SO₂F): This carbon will appear as a doublet due to coupling with the fluorine of the sulfonyl fluoride group. Its chemical shift will be significantly downfield.

C-2 (C-Br): The carbon bearing the bromine atom will also be split into a doublet by the fluorine at C-4 (³JCF).

C-3 (C-H): This carbon signal will be a doublet due to coupling with the adjacent fluorine at C-4 (²JCF).

C-4 (C-F): This carbon will show the largest C-F coupling constant (¹JCF) and will also be split by the fluorine on the sulfonyl fluoride group.

C-5 (C-H): The signal for this carbon will be split into a doublet by the fluorine at C-4 (²JCF).

C-6 (C-H): This carbon signal will be split by the C-4 fluorine (³JCF).

The application of simultaneous proton and fluorine decoupling techniques can simplify the spectrum to six single peaks, confirming the number of unique carbon environments. uni.lu

Predicted ¹³C NMR Data for 2-Bromo-4-fluorobenzenesulfonyl fluoride

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (Proton Decoupled) |

| C-1 | 135 - 145 | d |

| C-2 | 115 - 125 | d |

| C-3 | 125 - 135 | d |

| C-4 | 160 - 170 | d |

| C-5 | 110 - 120 | d |

| C-6 | 130 - 140 | s or d |

Note: This table represents predicted data based on spectroscopic principles. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgwikipedia.org It provides crucial information for structural confirmation and is an excellent tool for assessing the purity of 2-Bromo-4-fluorobenzenesulfonyl fluoride. nih.gov

The spectrum is expected to show two distinct signals, corresponding to the two chemically non-equivalent fluorine atoms:

Aromatic Fluorine (C-F): A signal corresponding to the fluorine atom attached directly to the benzene ring. This signal's chemical shift and multiplicity will be influenced by coupling to the adjacent aromatic protons.

Sulfonyl Fluoride (-SO₂F): A signal for the fluorine atom of the sulfonyl fluoride group. This signal will typically appear in a different region of the spectrum from the aromatic fluorine. colorado.edu

The wide chemical shift range of ¹⁹F NMR minimizes the probability of signal overlap, making it ideal for identifying and quantifying fluorine-containing impurities. azom.com The presence of any unexpected peaks would indicate impurities, and their integration relative to the main signals allows for quantitative purity assessment. chemicalbook.com The coupling patterns observed between the two fluorine nuclei and with the aromatic protons provide definitive structural confirmation. nih.gov

Mass Spectrometry Techniques

Mass spectrometry (MS) is a cornerstone for determining the molecular weight and elemental composition of 2-Bromo-4-fluorobenzenesulfonyl fluoride.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the unambiguous determination of its elemental formula. For 2-Bromo-4-fluorobenzenesulfonyl fluoride (C₆H₃BrF₂O₂S), the theoretical monoisotopic mass is 255.90051 Da. uni.lu

An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) confirms the molecular formula and rules out other potential formulas with the same nominal mass. The presence of bromine and its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a distinctive M and M+2 isotopic cluster, further corroborating the structure.

Predicted HRMS Data for 2-Bromo-4-fluorobenzenesulfonyl fluoride

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

| [M]⁺ | C₆H₃⁷⁹BrF₂O₂S | 255.9005 |

| [M+H]⁺ | C₆H₄⁷⁹BrF₂O₂S | 256.9083 |

| [M+Na]⁺ | C₆H₃⁷⁹BrF₂NaO₂S | 278.8903 |

Note: This table contains theoretically calculated values. uni.lu Experimental results are used to confirm these masses.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chemicalbook.com This technique is routinely used to assess the purity and confirm the identity of 2-Bromo-4-fluorobenzenesulfonyl fluoride. bldpharm.com

In an LC-MS analysis, the sample is first passed through an HPLC column, which separates the target compound from any impurities, such as starting materials, byproducts, or degradation products. mdpi.com The eluent from the column is then introduced into the mass spectrometer. The mass spectrometer detects the m/z ratio of the components as they elute from the column. A typical analysis would show a major peak at a specific retention time corresponding to 2-Bromo-4-fluorobenzenesulfonyl fluoride, with the mass detector confirming its molecular weight. Any other peaks would correspond to impurities, and their identity can often be inferred from their mass. This method provides both qualitative and quantitative information about the purity of the sample. mdpi.com

Chromatographic Purity Assessment

Chromatographic methods are fundamental in determining the purity of 2-Bromo-4-fluorobenzenesulfonyl fluoride by separating it from any starting materials, by-products, or degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly utilized techniques for this purpose.

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like sulfonyl fluorides. For aryl sulfonyl fluorides, reverse-phase HPLC is often the method of choice, where the compound is passed through a non-polar stationary phase and eluted with a polar mobile phase. The purity of 2-Bromo-4-fluorobenzenesulfonyl fluoride can be quantitatively determined using HPLC coupled with a UV detector, as the aromatic ring provides strong chromophoric activity. nih.gov

In a typical analysis, a C18 column is employed with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (like water with a small percentage of an acid such as formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient is programmed to increase the proportion of the organic solvent over the course of the analysis to elute the compound of interest and any impurities with varying polarities. The retention time of 2-Bromo-4-fluorobenzenesulfonyl fluoride under specific conditions is a key identifier, while the area under the peak, when compared to a standard of known concentration, allows for precise purity determination. mdpi.com Some studies on related sulfonyl fluorides have utilized HPLC-MS to monitor reaction progress and stability, confirming the suitability of this technique for detailed characterization. mdpi.com

Table 1: Illustrative HPLC Parameters for Analysis of 2-Bromo-4-fluorobenzenesulfonyl fluoride

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table represents typical starting conditions and may require optimization.

Gas Chromatography is a powerful technique for the purity assessment of volatile and thermally stable compounds. 2-Bromo-4-fluorobenzenesulfonyl fluoride, with a reported melting point between 32-36 °C, is amenable to GC analysis. chemdict.com Commercial suppliers often provide purity specifications for this compound as determined by GC, for instance, at 95% or higher. chemdict.com The analysis of halogenated compounds by GC, often coupled with a mass spectrometer (GC-MS), is a well-established practice. nih.govnih.gov

For the analysis of halogenated flame retardants, which share chemical similarities with the target compound, methods often utilize a capillary column (e.g., DB-5ms) and a temperature-programmed oven to ensure efficient separation. researchgate.netresearchgate.net The use of a mass spectrometer as a detector provides not only quantitative data but also structural information based on the fragmentation pattern of the molecule, further confirming its identity. The analysis of the closely related 2-Bromo-4-fluorobenzenesulfonyl chloride with a specified purity of ≥96.0% by GC further supports the applicability of this method. thermofisher.com

Table 2: Representative GC-MS Parameters for Purity Assessment

| Parameter | Value |

|---|---|

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Note: This table represents typical starting conditions and may require optimization.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are indispensable for confirming the molecular structure of 2-Bromo-4-fluorobenzenesulfonyl fluoride by identifying its characteristic functional groups.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to particular functional groups. For 2-Bromo-4-fluorobenzenesulfonyl fluoride, the key functional group is the sulfonyl fluoride (-SO₂F) moiety, which exhibits characteristic stretching vibrations.

Based on data for the parent compound, benzenesulfonyl fluoride, strong absorption bands for the S=O asymmetric and symmetric stretches are expected in the regions of 1410-1450 cm⁻¹ and 1200-1230 cm⁻¹, respectively. nih.govnist.gov The S-F stretching vibration typically appears as a strong band in the 800-900 cm⁻¹ region. Furthermore, the presence of the substituted benzene ring will give rise to characteristic C-H and C=C stretching and bending vibrations. The C-F and C-Br stretching vibrations are also expected in the fingerprint region of the spectrum.

Table 3: Predicted IR Absorption Bands for 2-Bromo-4-fluorobenzenesulfonyl fluoride

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~1580-1470 | Aromatic C=C Stretch | Medium-Strong |

| ~1450-1410 | S=O Asymmetric Stretch | Strong |

| ~1230-1200 | S=O Symmetric Stretch | Strong |

| ~1250-1100 | C-F Stretch | Strong |

| ~900-800 | S-F Stretch | Strong |

Note: These are predicted ranges based on related compounds and may vary slightly.

The symmetric S=O stretching vibration, which is strong in the IR spectrum, would also be expected to produce a strong, sharp peak in the Raman spectrum. The S-F and the aromatic ring vibrations would also be clearly observable. A key advantage of Raman spectroscopy is its low interference from water, making it potentially useful for in-situ reaction monitoring in aqueous media. Furthermore, the development of sensing applications using Raman spectroscopy, such as those based on changes in the vibrational modes of a molecule upon interaction with an analyte, represents a potential future application for derivatives of 2-Bromo-4-fluorobenzenesulfonyl fluoride. researchgate.net

Theoretical and Computational Investigations of 2 Bromo 4 Fluorobenzenesulfonyl Fluoride

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the stability of the molecule, and the distribution of electrons, which in turn dictates its chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-Bromo-4-fluorobenzenesulfonyl fluoride (B91410), DFT calculations would be employed to determine its most stable three-dimensional conformation (molecular geometry) and its thermodynamic stability.

These calculations would involve optimizing the geometry of the molecule to find the lowest energy arrangement of its atoms. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the bond lengths between the sulfur atom and the oxygen and fluorine atoms of the sulfonyl fluoride group, as well as the carbon-bromine and carbon-fluorine bond lengths on the benzene (B151609) ring, would be of particular interest.

While specific DFT data for 2-Bromo-4-fluorobenzenesulfonyl fluoride is not readily found, studies on similar aromatic sulfonyl fluorides provide expected trends. For example, the S=O and S-F bond lengths are anticipated to be in the range of 1.42-1.45 Å and 1.56-1.59 Å, respectively. The geometry of the sulfonyl group is expected to be tetrahedral.

A data table of hypothetical optimized geometric parameters for 2-Bromo-4-fluorobenzenesulfonyl fluoride, based on typical values from related structures, is presented below.

| Parameter | Predicted Value |

| S=O Bond Length | ~1.43 Å |

| S-F Bond Length | ~1.57 Å |

| C-S Bond Length | ~1.78 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length (ring) | ~1.35 Å |

| O=S=O Bond Angle | ~123° |

| F-S-C Bond Angle | ~105° |

Note: These values are illustrative and based on general data for similar compounds. Specific computational studies on 2-Bromo-4-fluorobenzenesulfonyl fluoride are required for accurate values.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy and shape of these orbitals provide insights into where and how a molecule is likely to react.

For 2-Bromo-4-fluorobenzenesulfonyl fluoride, the LUMO is expected to be localized around the sulfonyl fluoride group, particularly the sulfur atom, making it the primary site for nucleophilic attack. The HOMO, conversely, would likely be distributed over the aromatic ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a large gap suggests higher stability and lower reactivity.

Computational calculations would provide the energies of the HOMO and LUMO, as well as visualizations of their spatial distribution. This information is crucial for predicting its behavior in reactions such as the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.net

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the step-by-step mechanisms of chemical reactions. By mapping out the energy landscape of a reaction, chemists can identify transition states, intermediates, and determine the most likely reaction pathway.

Transition State Analysis of SuFEx Reactions

Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions used to form strong covalent bonds. rsc.orgsigmaaldrich.com Computational modeling can be used to elucidate the mechanism of SuFEx reactions involving 2-Bromo-4-fluorobenzenesulfonyl fluoride. This would involve calculating the structures and energies of the transition states for the reaction with various nucleophiles.

While the specific mechanistic details for this compound are not published, general SuFEx mechanisms are thought to proceed through a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. nih.gov Computational analysis would help to determine whether the reaction proceeds through a direct displacement (SN2-like) mechanism or a stepwise addition-elimination pathway.

Energetic Profiles of Halogen Exchange and Functionalization Reactions

Beyond SuFEx reactions, 2-Bromo-4-fluorobenzenesulfonyl fluoride can potentially undergo other transformations, such as halogen exchange reactions where the bromine atom is replaced. Computational modeling can provide the energetic profiles for such reactions, indicating their feasibility. researchgate.net

By calculating the activation energies and reaction enthalpies, it would be possible to predict the conditions under which these reactions might occur and whether they are thermodynamically favorable. This is particularly relevant for understanding potential side reactions or for designing synthetic routes to further functionalize the molecule.

Prediction of Spectroscopic Parameters

Computational chemistry can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure and purity. For 2-Bromo-4-fluorobenzenesulfonyl fluoride, the prediction of its Nuclear Magnetic Resonance (NMR) spectra would be particularly valuable.

Computational methods can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the molecule. These predictions are based on the calculated electronic environment around each nucleus. While a number of factors can influence experimental NMR spectra, computational predictions provide a strong starting point for spectral assignment. Recent advancements in computational NMR prediction have shown good agreement with experimental results for organofluorine compounds.

A hypothetical table of predicted ¹⁹F NMR chemical shifts for 2-Bromo-4-fluorobenzenesulfonyl fluoride is provided below, illustrating the type of data that would be generated.

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| Sulfonyl Fluoride (S-F) | ~ +40 to +70 |

| Aromatic Fluoride (C-F) | ~ -100 to -120 |

Note: These are approximate ranges based on general knowledge of ¹⁹F NMR spectroscopy. Accurate prediction requires specific DFT calculations.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting NMR chemical shifts, offering a way to corroborate or even predict experimental spectra. researchgate.netrsc.org For fluorinated compounds, ¹⁹F NMR is especially powerful due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nsf.gov

The prediction of ¹⁹F NMR chemical shifts involves a multi-step computational procedure. researchgate.net First, the molecule's geometry is optimized at a selected level of theory. Following optimization, the NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nsf.gov The chemical shift is then determined by referencing the calculated isotropic shielding value of the target nucleus to that of a standard reference compound, such as CFCl₃, calculated at the same level of theory. researchgate.net

The accuracy of these predictions is highly dependent on the chosen computational protocol, including the DFT functional and the basis set. nsf.gov Studies have shown that functionals like ωB97XD, which account for dispersion corrections, combined with basis sets such as 6-31+G(d,p) or aug-cc-pvdz, provide a good balance of accuracy and computational cost for predicting ¹⁹F chemical shifts. researchgate.netrsc.orgnsf.gov The choice of method is crucial as fluorine's high electronegativity can pose challenges for calculations. nsf.gov An incorrect choice can lead to significant deviations from experimental values. For instance, while some methods show a root mean square error of around 3.5 ppm, others can be much higher. researchgate.netrsc.org

Below is a representative table illustrating the type of data generated from such a computational study. The values are hypothetical and serve to demonstrate the expected output for the distinct fluorine environments in 2-Bromo-4-fluorobenzenesulfonyl fluoride.

Table 1: Predicted ¹⁹F NMR Chemical Shifts for 2-Bromo-4-fluorobenzenesulfonyl Fluoride Note: Values are for illustrative purposes and are not from a published computational study on this specific molecule.

| Atom | Predicted Chemical Shift (δ, ppm) relative to CFCl₃ |

|---|---|

| Fluorine (Aromatic C-F) | -110 to -120 |

Computational Prediction of Physicochemical Descriptors

Beyond spectroscopic properties, computational tools can predict a wide array of physicochemical descriptors that are crucial for understanding a compound's potential applications and behavior. These descriptors are derived from the molecule's 2D or 3D structure and are used in fields ranging from materials science to drug discovery. For 2-Bromo-4-fluorobenzenesulfonyl fluoride, several key descriptors have been predicted using established algorithms. uni.lu

These properties include fundamental values like molecular weight and monoisotopic mass, as well as predictors of lipophilicity (XlogP) and molecular size. uni.lu The predicted collision cross-section (CCS) values provide an estimate of the molecule's shape in the gas phase, which is relevant for analytical techniques like ion mobility-mass spectrometry. uni.lu

The following table summarizes the computationally predicted physicochemical descriptors for 2-Bromo-4-fluorobenzenesulfonyl fluoride based on data available from public chemical databases. uni.lu

Table 3: Predicted Physicochemical Descriptors for 2-Bromo-4-fluorobenzenesulfonyl Fluoride

| Descriptor | Predicted Value |

|---|---|

| Molecular Formula | C₆H₃BrF₂O₂S |

| Molecular Weight | 257.05 g/mol |

| Monoisotopic Mass | 255.90051 Da |

| XlogP | 2.5 |

| InChIKey | ONERXDMQVCUGBT-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1F)Br)S(=O)(=O)F |

| Predicted Collision Cross Section ([M+H]⁺) | 132.1 Ų |

| Predicted Collision Cross Section ([M+Na]⁺) | 146.8 Ų |

| Predicted Collision Cross Section ([M-H]⁻) | 137.1 Ų |

Data sourced from PubChem. uni.lu

Strategic Applications in Academic Organic Chemistry and Chemical Biology Research

Role as a Versatile Building Block in Complex Molecule Synthesis

The trifunctional nature of 2-bromo-4-fluorobenzenesulfonyl fluoride (B91410)—possessing an aryl bromide, an aryl fluoride, and a sulfonyl fluoride—makes it a highly adaptable building block. Each of these sites offers a handle for distinct, orthogonal chemical transformations, allowing for the stepwise and controlled construction of complex molecular architectures.

Construction of Functionalized Aromatic Systems

The aryl bromide moiety within 2-bromo-4-fluorobenzenesulfonyl fluoride serves as a classical handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. This allows the core benzene (B151609) ring to be integrated into larger, more complex aromatic or heteroaromatic systems. Reactions such as the Suzuki, Stille, Heck, and Buchwald-Hartwig amination are standard methods where the bromine atom can be substituted, effectively using the molecule as a scaffold to introduce the fluorosulfonylphenyl group onto other molecular frameworks. For instance, palladium-catalyzed coupling reactions are well-established for aryl bromides to react with various partners. nih.govnih.gov While the carbon-fluorine bond is considerably stronger and less reactive than the carbon-bromine bond, its activation is also a known transformation, typically requiring specific catalytic systems. rsc.org This differential reactivity allows for selective functionalization, where the C-Br bond can be addressed under conditions that leave the C-F bond intact, providing a pathway to regioselectively elaborate the aromatic ring.

Precursor for Sulfonamide and Other Sulfonyl Derivatives

The sulfonyl fluoride group is the key reactive center for derivatization into sulfonamides, sulfonic esters, and other related functionalities. While sulfonyl fluorides are notably more stable and resistant to hydrolysis compared to their sulfonyl chloride counterparts, their reactivity can be harnessed under specific conditions. theballlab.com This stability makes them ideal for multi-step syntheses where the sulfonyl group must endure various reaction conditions before its final transformation.

A developed method for the synthesis of sulfonamides involves the activation of sulfonyl fluorides with calcium triflimide [Ca(NTf₂)₂]. theballlab.com This Lewis acid-based activation facilitates nucleophilic attack by a wide range of primary and secondary amines, yielding the corresponding sulfonamides in good to excellent yields. theballlab.com For example, the reaction between an electron-deficient sulfonyl fluoride and aniline (B41778) showed no product formation after 24 hours without the catalyst, but with Ca(NTf₂)₂, the reaction was nearly complete in one hour. theballlab.com Other mild conditions, such as using cesium carbonate (Cs₂CO₃), have also been reported to convert sulfonyl fluorides into sulfonamides and sulfonic esters. organic-chemistry.org This controlled reactivity is crucial for the late-stage functionalization of complex molecules, a valuable strategy in medicinal chemistry and drug discovery. d-nb.info

Utilization in Click Chemistry Paradigms

The unique reactivity of the sulfur(VI)-fluoride bond is the cornerstone of its use in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful member of the click chemistry family. nih.govnih.gov This set of reactions enables the rapid and reliable assembly of molecular modules, offering significant advantages in efficiency and scope. nih.govresearchgate.net

Sulfur(VI) Fluoride Exchange (SuFEx) for Bioconjugation and Material Science

SuFEx has been established as a next-generation click chemistry due to the ideal balance of stability and reactivity of the S(VI)-F bond. nih.govresearchgate.net The bond is exceptionally stable under most physiological and synthetic conditions but becomes reactive towards nucleophiles when activated. theballlab.comnih.gov This feature is particularly exploited in bioconjugation. Aryl sulfonyl fluorides are relatively latent towards biological nucleophiles but can form stable covalent linkages with the side chains of specific amino acids like lysine, tyrosine, and histidine when brought into close proximity, for instance, within a protein's binding pocket. nih.govoup.comresearchgate.net This "proximity-enabled" reactivity minimizes non-specific labeling and is ideal for covalently linking molecules to proteins or DNA. nih.govresearchgate.netnih.gov

The SuFEx reaction is nearly perfect at aqueous buffer interfaces, making it highly suitable for biological applications. nih.gov This robust "connective chemistry" has found broad utility in linking small molecules to proteins, preparing polymers, and developing new materials. nih.govnih.gov

Development of Novel Linkers and Molecular Scaffolds via Sulfonyl Fluoride Motif

The SuFEx process is fundamentally a linking reaction, and sulfonyl fluorides like 2-bromo-4-fluorobenzenesulfonyl fluoride are quintessential "SuFEx linkers." nih.govnih.gov The S(VI)-F motif serves as an electrophilic hub that can be used to connect diverse molecular components with high fidelity, forming stable S-O, S-N, and even S-C bonds. nih.govresearchgate.net The development of a wide array of SuFEx connectors has expanded the toolkit for molecular assembly in fields ranging from organic synthesis to drug discovery. nih.govnih.gov

The strategy allows for the rapid construction of diversified compound libraries. For example, a high-throughput process using SuFEx chemistry enabled the construction of 460 different sulfuramidimidoyl fluoride compounds that could be directly screened for biological activity. nih.gov The reliability and modularity of this approach make the sulfonyl fluoride motif an invaluable tool for creating novel molecular scaffolds and linkers designed for specific functions in material science and medicinal chemistry.

Development of Chemical Probes and Activity-Based Profiling Agents

The distinct reactivity of the sulfonyl fluoride group has made it a privileged "warhead" in the design of chemical probes and activity-based profiling (ABP) agents. nih.govacs.orgresearchgate.net These tools are designed to covalently bind to target proteins in their active state, allowing for the study of their function and activity directly within complex biological systems.

Sulfonyl fluoride-containing probes have been successfully developed to target a range of enzymes, with serine proteases being a prominent example. nih.govresearchgate.netox.ac.uk The probe works by covalently modifying a nucleophilic amino acid residue (such as serine, tyrosine, or lysine) within the enzyme's active site. acs.orgresearchgate.netacs.org This covalent labeling is often irreversible and activity-dependent, meaning the probe only reacts with active enzymes.

This approach has been used to enrich and identify active endogenous serine proteases from complex proteomes. nih.govresearchgate.net Typically, an alkyne or other reporter tag is included in the probe's structure, which allows for the subsequent visualization or enrichment of the labeled proteins via a secondary click reaction (e.g., with an azide-biotin tag). nih.govresearchgate.net The exceptional stability of the sulfonyl fluoride group combined with its latent, proximity-enabled reactivity makes it a highly selective and powerful tool for chemical biology, aiding in the discovery of new drug targets and the elucidation of biological pathways. d-nb.infoacs.orgacs.org

Polymer Chemistry and Material Science Applications

The Sulfur(VI) Fluoride Exchange (SuFEx) reaction has emerged as a powerful member of the "click chemistry" family, providing a highly efficient and reliable method for constructing molecules and materials. rsc.orgnih.gov SuFEx chemistry is characterized by the reaction of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether (R'-OSiMe₃) to form a highly stable sulfonate ester linkage (R-SO₂-OR'). researchgate.netnih.gov This reaction's high efficiency and functional group tolerance have made it ideal for polymer synthesis.

SuFEx chemistry enables the production of polysulfates and polysulfonates, classes of polymers that were previously difficult to access using traditional methods. nih.gov A key advancement in this area is the development of chain-growth SuFEx polycondensation. acs.org This method allows for precise control over the molecular weight and dispersity of the resulting polymers, which is crucial for tailoring material properties. acs.org

The process typically involves the polymerization of AB-type monomers, which contain both a sulfonyl fluoride group (A) and a silyl ether group (B) on the same molecule. Alternatively, an A₂ + B₂ approach can be used, combining a bis(sulfonyl fluoride) with a bis(silyl ether). The 2-bromo-4-fluorobenzenesulfonyl fluoride scaffold could be a precursor to such monomers after converting the bromine atom into a silyl-protected hydroxyl group. The polymerization proceeds with high fidelity, yielding high molecular weight polymers under mild conditions. nih.govacs.org

Polysulfates are polymers featuring a [-O-Ar-O-SO₂-] repeating unit in their backbone. They are readily synthesized via the SuFEx polycondensation of a bisphenol (protected as its bis(silyl ether)) and a bis(sulfonyl fluoride), or from an AB-type monomer containing both functionalities. nih.gov These polymers exhibit excellent thermal stability and, in some cases, can be designed to be degradable under specific conditions, making them attractive for various applications. acs.org

Polysulfonates contain a [-C-SO₂-O-Ar-] linkage. Their synthesis via SuFEx involves the polycondensation of monomers containing an alkyl- or arylsulfonyl fluoride group with bisphenol silyl ethers. nih.gov For instance, AA-type monomers like bis(alkylsulfonyl fluoride)s can be reacted with BB-type monomers such as bisphenol bis(t-butyldimethylsilyl) ethers to produce a diverse range of polysulfonates with varied side-chain functionalities. nih.gov The reliability of the SuFEx reaction allows for the incorporation of numerous functional groups, enabling the creation of advanced materials with tailored properties. nih.gov

Table 2: Key Monomer Types in SuFEx Polymerization This interactive table outlines the typical building blocks used in the SuFEx synthesis of polymers.

| Monomer Type | Functional Groups | Role in Polymerization | Resulting Polymer Class |

|---|---|---|---|

| Bis(fluorosulfate) | Two [-O-SO₂F] groups |

A₂ Monomer | Polysulfate |

| Bis(sulfonyl fluoride) | Two [-SO₂F] groups |

A₂ Monomer | Polysulfonate |

| Bis(silyl ether) | Two [-OSiR₃] groups |

B₂ Monomer | Polysulfate or Polysulfonate |

| AB-type Monomer | One [-SO₂F] and one [-OSiR₃] |

AB Monomer | Polysulfate or Polysulfonate |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 2-Bromo-4-fluorobenzenesulfonyl fluoride with high purity?

- Methodological Answer : The synthesis typically involves halogenation and sulfonylation steps. For example, sulfonyl fluorides can be prepared via sulfonation of the benzene ring followed by fluorination. A related method for sulfonyl chlorides (e.g., 2-bromo-4-sulfobenzoic acid derivatives) involves reacting sulfonic acid precursors with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . Purification may involve recrystallization or column chromatography under anhydrous conditions to avoid hydrolysis .

Q. How should researchers handle and store 2-Bromo-4-fluorobenzenesulfonyl fluoride to ensure stability?

- Methodological Answer : Store the compound under inert gas (e.g., argon or nitrogen) in airtight containers to prevent moisture ingress, as sulfonyl fluorides are prone to hydrolysis. Storage temperatures should be maintained between 0°C–6°C for similar sulfonyl derivatives . Safety protocols include using PPE (gloves, goggles) and working in a fume hood due to its corrosive nature .

Q. What analytical techniques are recommended for characterizing 2-Bromo-4-fluorobenzenesulfonyl fluoride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹H NMR to confirm fluorine and proton environments .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- Purity Assessment : GC or HPLC (>97% purity criteria as per sulfonyl chloride analogs) .

- Elemental Analysis : To verify Br and F content .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR shifts) for 2-Bromo-4-fluorobenzenesulfonyl fluoride be systematically resolved?

- Methodological Answer :

- Cross-validate with computational models (e.g., density functional theory (DFT) for predicting NMR chemical shifts) .

- Check for impurities using gradient HPLC and compare retention times with standards .

- Refer to literature on structurally similar compounds (e.g., 4-bromo-3-fluorobenzenesulfonyl chloride) to identify expected spectral patterns .

Q. What are the mechanistic implications of the sulfonyl fluoride group in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl fluoride group acts as a leaving group in SN2 reactions, though less reactive than sulfonyl chlorides. Its stability under aqueous conditions allows selective modifications in multi-step syntheses. For example, hydrolysis studies of sulfonyl chlorides (e.g., 4-bromo-3-fluorobenzenesulfonyl chloride) show slower kinetics for fluorides, enabling controlled functionalization .

Q. What strategies mitigate decomposition of 2-Bromo-4-fluorobenzenesulfonyl fluoride during prolonged storage or reaction conditions?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines or gloveboxes to exclude moisture .

- Stabilizing Additives : Add molecular sieves or desiccants to reaction mixtures .

- Low-Temperature Storage : Store at –20°C for long-term stability, as demonstrated for fluorinated boronic acids .

Q. How can researchers design experiments to study the reactivity of 2-Bromo-4-fluorobenzenesulfonyl fluoride in cross-coupling reactions?

- Methodological Answer :

- Substrate Screening : Test palladium-catalyzed couplings (e.g., Suzuki-Miyaura) using aryl boronic acids, noting that electron-withdrawing groups (Br, F) may require optimized ligands (e.g., XPhos) .

- Kinetic Monitoring : Use in-situ FTIR or LC-MS to track reaction progress and intermediate formation .

Data Contradiction and Validation

Q. How should researchers address conflicting data regarding the thermal stability of 2-Bromo-4-fluorobenzenesulfonyl fluoride?

- Methodological Answer :

- Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds .

- Compare results with structurally analogous compounds (e.g., 4-bromo-2-fluorobenzaldehyde, mp 60°C–62°C) to contextualize stability trends .

- Replicate experiments under controlled humidity and oxygen levels to isolate degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products